PTP1B-IN-14

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

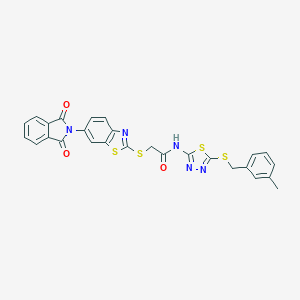

C27H19N5O3S4 |

|---|---|

Peso molecular |

589.7 g/mol |

Nombre IUPAC |

2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C27H19N5O3S4/c1-15-5-4-6-16(11-15)13-36-27-31-30-25(39-27)29-22(33)14-37-26-28-20-10-9-17(12-21(20)38-26)32-23(34)18-7-2-3-8-19(18)24(32)35/h2-12H,13-14H2,1H3,(H,29,30,33) |

Clave InChI |

YXXHMCHMAVOSQR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Allosteric Binding Site of PTP1B-IN-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) with a specific focus on the inhibitor PTP1B-IN-14. This document details the allosteric binding site, quantitative data for this compound and other relevant allosteric inhibitors, detailed experimental protocols for characterization, and visual representations of key biological pathways and experimental workflows.

Introduction to PTP1B and Allosteric Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity.[1][2] Consequently, PTP1B has emerged as a significant therapeutic target. However, the development of active-site inhibitors has been challenging due to the highly conserved and charged nature of the catalytic site among protein tyrosine phosphatases, leading to issues with selectivity and bioavailability.

Allosteric inhibition presents a promising alternative strategy. Allosteric inhibitors bind to a site topographically distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This approach can offer greater selectivity and improved pharmacological properties. Several allosteric sites have been identified on PTP1B, with a well-characterized pocket located approximately 20 Å from the active site.[3] this compound is a selective, allosteric inhibitor of PTP1B.[4]

The Allosteric Binding Site of PTP1B

The primary allosteric binding site of PTP1B is a hydrophobic pocket formed by helices α3, α6, and α7.[5] Binding of an allosteric inhibitor to this site induces a conformational cascade. This rearrangement disrupts the interaction between helix α7, helix α3, and loop11. The movement of helix α3 promotes an interaction between Ser190 and Tyr176, which in turn abrogates the hydrophobic interaction between Tyr176 and Trp179 in the catalytically crucial WPD loop. This cascade ultimately locks the WPD loop in an open, inactive conformation, preventing substrate binding and catalysis.[1]

Key residues that have been identified as essential for the binding of various allosteric inhibitors to this site include Leu192, Asn193, Phe196, Glu200 on helix α3, Glu276, Phe280 on helix α6, and Trp291 on helix α7.[5] Additionally, residues Val287, Gln288 of the α7 helix and Gly283, Asp284, Ser285, and Ser286 of the α6-α7 loop have been shown to be important for inhibitor binding.[6] The non-conserved nature of these residues among different PTPs provides a basis for the development of selective inhibitors.[6]

This compound: A Selective Allosteric Inhibitor

This compound has been identified as a selective inhibitor of PTP1B that targets an allosteric site.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C27H19N5O3S4 | [4] |

| Molecular Weight | 589.73 g/mol | [4] |

| CAS Number | 724451-35-8 | [4] |

| SMILES | O=C(CSC1=NC2=C(S1)C=C(N3C(C4=C(C3=O)C=CC=C4)=O)C=C2)NC5=NN=C(SCC6=CC(C)=CC=C6)S5 | [4] |

Quantitative Binding Data

| Parameter | Value | Reference |

| IC50 | 0.72 μM | [4] |

| Kd | Not Publicly Available | |

| Ki | Not Publicly Available |

Signaling Pathways Involving PTP1B

PTP1B plays a critical role in attenuating signaling cascades initiated by insulin and leptin.

Insulin Signaling Pathway

Upon insulin binding, the insulin receptor (IR) autophosphorylates, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS serves as a docking site for downstream signaling molecules, including PI3K, which in turn activates Akt, leading to glucose uptake and glycogen synthesis. PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thus terminating the signal.

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Leptin Signaling Pathway

Leptin binding to its receptor (LepR) activates the associated Janus kinase 2 (JAK2), which then phosphorylates the receptor and downstream Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite and energy expenditure. PTP1B dephosphorylates JAK2, thereby inhibiting the leptin signaling cascade.

Caption: PTP1B's negative regulation of the leptin signaling pathway.

Experimental Protocols

Detailed methodologies for the characterization of PTP1B inhibitors are crucial for reproducible and accurate research. The following are representative protocols for key experiments.

PTP1B Enzymatic Activity Assay (Colorimetric)

This protocol describes a common method to determine the enzymatic activity of PTP1B and to screen for inhibitors using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B

-

pNPP (p-nitrophenyl phosphate)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series of the inhibitor in the assay buffer.

-

In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (for control) to each well.

-

Add 80 µL of pre-warmed (37°C) assay buffer containing PTP1B to each well to a final concentration of 0.1 µg/mL.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well (final concentration of 2 mM).

-

Immediately measure the absorbance at 405 nm in a microplate reader at 1-minute intervals for 30 minutes at 37°C.

-

The rate of p-nitrophenol production is proportional to PTP1B activity. Calculate the initial velocity (V₀) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for a PTP1B colorimetric enzyme assay.

Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PTP1B

-

Test inhibitor (e.g., this compound)

-

Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% P20 surfactant

Procedure:

-

Immobilization of PTP1B:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject PTP1B (at ~10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (~2000 RU).

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

A reference flow cell is prepared similarly but without PTP1B immobilization.

-

-

Binding Analysis:

-

Prepare a dilution series of the test inhibitor in the running buffer.

-

Inject the different concentrations of the inhibitor over both the PTP1B-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a measure of the inhibitor's potency. It can be determined through kinetic studies by measuring the enzyme's reaction velocity at different substrate and inhibitor concentrations.

Procedure:

-

Perform the PTP1B enzymatic activity assay as described above.

-

Use a range of fixed concentrations of the inhibitor and vary the concentration of the pNPP substrate for each inhibitor concentration.

-

Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

-

Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

-

The Ki value can be calculated from the intercepts and slopes of the Lineweaver-Burk plots or by non-linear regression fitting of the Michaelis-Menten equation modified for the specific type of inhibition. For non-competitive inhibition, the Ki can be determined from the apparent Vmax values.

Conclusion

This compound represents a valuable tool for studying the allosteric regulation of PTP1B. The characterization of its binding to the allosteric site provides a framework for the rational design of novel, selective, and potent PTP1B inhibitors with therapeutic potential for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field. Further investigation into the precise binding interactions and in vivo efficacy of this compound and similar compounds will be crucial for advancing our understanding of PTP1B allostery and its therapeutic applications.

References

- 1. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. rcsb.org [rcsb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - CAS:724451-35-8 - 阿镁生物 [amaybio.com]

PTP1B-IN-14: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin.[1][2][3] Its role in dephosphorylating the insulin receptor and downstream substrates, as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, has positioned it as a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[4][5][6] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B, offering a promising avenue for therapeutic intervention by avoiding the highly conserved active site of protein tyrosine phosphatases.[1] This document provides a comprehensive technical overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with a molecular formula of C27H19N5O.[1] Its chemical structure is depicted below, generated from its SMILES notation.

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

The key physicochemical and pharmacological properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H19N5O | [1] |

| Molecular Weight | 589.73 g/mol | [1] |

| IC50 (PTP1B) | 0.72 µM | [1] |

| Binding Site | Allosteric | [1] |

| SMILES | O=C(CSC1=NC2=C(S1)C=C(N3C(C4=C(C3=O)C=CC=C4)=O)C=C2)NC5=NN=C(SCC6=CC(C)=CC=C6)S5 | [1] |

Table 1: Physicochemical and Pharmacological Properties of this compound.

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme distinct from the active site.[1] This binding induces a conformational change in the enzyme that ultimately reduces its catalytic activity. Allosteric inhibition is a desirable characteristic for PTP1B inhibitors as it can lead to greater selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[7]

PTP1B negatively regulates the insulin and leptin signaling pathways.[4][6] By inhibiting PTP1B, this compound is expected to enhance these signaling cascades, leading to improved glucose uptake and increased satiety, respectively.

Insulin Signaling Pathway

The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[2] PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thus dampening the insulin signal.[8] Inhibition of PTP1B by this compound would therefore be expected to prolong the phosphorylated state of the IR and IRS, leading to enhanced downstream signaling and increased glucose uptake.[9]

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose cells, signals satiety to the brain, thereby regulating food intake and energy expenditure. Leptin binds to the leptin receptor (LepR), which is associated with Janus kinase 2 (JAK2). This binding leads to the autophosphorylation and activation of JAK2, which then phosphorylates the LepR. The phosphorylated receptor serves as a docking site for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite control.[5] PTP1B dephosphorylates JAK2, thus attenuating the leptin signal.[6] Inhibition of PTP1B by this compound is expected to enhance leptin signaling, leading to a greater sense of satiety.[4]

Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating PTP1B inhibitors, the following protocols can be inferred.

PTP1B Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against PTP1B is typically determined using a colorimetric assay with para-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces para-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.

Materials:

-

Recombinant human PTP1B enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

pNPP substrate solution (e.g., 10 mM in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted inhibitor solutions to the respective wells. For the control (100% activity) and blank wells, add 2 µL of DMSO.

-

Add 88 µL of assay buffer containing a pre-determined amount of recombinant PTP1B to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Selectivity Profiling

To assess the selectivity of this compound, similar enzymatic assays would be performed against a panel of other protein tyrosine phosphatases, particularly those with high sequence homology to PTP1B, such as TCPTP, SHP-1, and SHP-2. The IC50 values obtained for these other phosphatases would be compared to the IC50 value for PTP1B to determine the selectivity profile. Specific quantitative selectivity data for this compound is not currently available in the public domain.

Experimental Workflow: Allosteric Inhibitor Screening

The discovery of allosteric inhibitors like this compound often involves a multi-step screening process that combines computational and experimental approaches.

Caption: A general workflow for the discovery of allosteric PTP1B inhibitors.

Conclusion

This compound represents a valuable research tool for studying the role of PTP1B in various physiological and pathological processes. Its allosteric mechanism of action provides a basis for the development of more selective therapeutic agents for the treatment of type 2 diabetes and obesity. Further studies are warranted to fully elucidate its selectivity profile and its effects in cellular and in vivo models of insulin and leptin resistance. While specific experimental data for this compound is limited, the established methodologies for PTP1B inhibitor characterization provide a clear framework for its continued investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein tyrosine phosphatase 1B negatively regulates leptin signaling in a hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular effects of small molecule PTP1B inhibitors on insulin signaling [pubmed.ncbi.nlm.nih.gov]

PTP1B-IN-14: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of selective PTP1B inhibitors has been challenging due to the highly conserved nature of its active site. PTP1B-IN-14, an allosteric inhibitor, represents a significant advancement in overcoming these challenges. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound.

Introduction to PTP1B as a Therapeutic Target

Protein tyrosine phosphatases (PTPs) are a family of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process is crucial for a multitude of cellular signaling pathways. PTP1B, specifically, has been identified as a critical negative regulator in the insulin signaling cascade by dephosphorylating the activated insulin receptor and its substrates.[1][2] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[1] Consequently, the inhibition of PTP1B is a well-validated strategy for enhancing insulin sensitivity. The primary challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), as off-target inhibition can lead to undesirable side effects.[3]

Discovery of this compound: An Allosteric Approach

This compound (also referred to as compound H3 in primary literature) was identified through a hierarchical virtual screening process designed to discover selective, allosteric inhibitors of PTP1B.[4] Targeting an allosteric site, a binding pocket distinct from the conserved active site, is a promising strategy to achieve greater selectivity and potentially more favorable drug-like properties.

Virtual Screening Workflow

The discovery of this compound involved a multi-step computational screening cascade. While the specific parameters from the primary publication were not fully accessible, a representative workflow for such a discovery process is outlined below. The process begins with a large compound library and progressively filters it down to a small number of high-probability candidates for experimental validation.

Quantitative Data for this compound

This compound has been characterized by its potent and selective inhibitory activity against PTP1B. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

| PTP1B | 0.72 |

| TCPTP | >100 |

| SHP2 | >100 |

Data sourced from a review citing Yang Y, et al. J Chem Inf Model. 2021;61(9):4720-4732.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C27H19N5O3S4 |

| Molecular Weight | 589.73 g/mol |

| CAS Number | 724451-35-8 |

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of PTP1B.[4] This mode of action is crucial for its high selectivity.

Allosteric Inhibition

Unlike competitive inhibitors that bind to the highly conserved active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in the PTP1B enzyme, which in turn modulates its catalytic activity, preventing it from dephosphorylating its substrates. This mechanism avoids direct competition with substrates at the active site and is the basis for its selectivity over other phosphatases like TCPTP, which lack a homologous allosteric binding pocket.

PTP1B Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound effectively enhances and prolongs the insulin signal.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used in the characterization of this compound.

PTP1B Enzyme Inhibition Assay

This assay is used to determine the in vitro potency of inhibitors against PTP1B. A common method utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.

Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is proportional to PTP1B activity.

Materials:

-

Recombinant human PTP1B

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted this compound or DMSO (for control wells) to the appropriate wells.

-

Add the PTP1B enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Selectivity Assays

To determine the selectivity of this compound, similar enzyme inhibition assays are performed using other homologous phosphatases, such as TCPTP and SHP2, following the same protocol as for PTP1B but with the respective enzymes.

Synthesis of this compound

The detailed synthetic route for this compound is not publicly available in the reviewed literature. The compound is commercially available from various chemical suppliers for research purposes.

Conclusion and Future Directions

This compound is a potent and highly selective allosteric inhibitor of PTP1B, discovered through a sophisticated virtual screening approach. Its mechanism of action offers a significant advantage in overcoming the selectivity challenges that have hindered the clinical development of active-site directed PTP1B inhibitors. The favorable in vitro profile of this compound makes it a valuable tool for further research into the therapeutic potential of PTP1B inhibition for metabolic diseases. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its potential as a clinical candidate.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Conformation-assisted inhibition of protein-tyrosine phosphatase-1B elicits inhibitor selectivity over T-cell protein-tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PTP1B-IN-14 in Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway, making it a prime therapeutic target for type 2 diabetes and related metabolic disorders. Inhibition of PTP1B is expected to enhance insulin sensitivity. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM.[1] This technical guide provides an in-depth overview of the role of this compound in insulin signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: PTP1B as a Negative Regulator of Insulin Signaling

The insulin signaling cascade is a complex network of protein phosphorylation and dephosphorylation events that are crucial for maintaining glucose homeostasis. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a signaling cascade. This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate downstream pathways, including the PI3K/Akt pathway, ultimately resulting in the translocation of GLUT4 glucose transporters to the cell membrane and facilitating glucose uptake into cells.

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical brake on this pathway by dephosphorylating the activated insulin receptor and its substrates, such as IRS-1.[2][3] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes. Therefore, inhibiting PTP1B presents a promising strategy to enhance insulin sensitivity and improve glycemic control.

This compound is a small molecule inhibitor designed to specifically target PTP1B. Unlike competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor, binding to a site distinct from the catalytic center.[1][4][5][6] This mode of inhibition can offer advantages in terms of selectivity and overcoming challenges associated with the highly conserved and charged nature of the PTP1B active site.[4][6]

Quantitative Data for this compound

A comprehensive understanding of the potency and selectivity of this compound is essential for its evaluation as a potential therapeutic agent. The following tables summarize the available quantitative data for this inhibitor.

| Parameter | Value | Reference |

| IC50 (PTP1B) | 0.72 µM | [1] |

Table 1: In vitro potency of this compound against PTP1B.

| Phosphatase | IC50 (µM) | Selectivity (fold vs PTP1B) | Reference |

| PTP1B | 0.72 | 1 | [1] |

| TCPTP | >100 | >138 | [7] |

| SHP2 | >100 | >138 | [7] |

Table 2: Selectivity profile of this compound against other protein tyrosine phosphatases.

Signaling Pathways and Mechanism of Action

This compound enhances insulin signaling by inhibiting the dephosphorylating activity of PTP1B. This leads to a sustained phosphorylation state of the insulin receptor and its downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PTP1B Enzyme Inhibition Assay

This assay is used to determine the in vitro potency of this compound.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 10 µL of each inhibitor concentration to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 80 µL of assay buffer containing the PTP1B enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of pNPP solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Insulin Signaling Proteins

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 human hepatoma cells or differentiated 3T3-L1 adipocytes) to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of insulin signaling proteins (e.g., p-IR, IR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell-Based Glucose Uptake Assay

This assay measures the effect of this compound on insulin-stimulated glucose uptake in cells.

Materials:

-

Differentiated 3T3-L1 adipocytes or other insulin-responsive cell lines

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin

-

This compound

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed and differentiate 3T3-L1 preadipocytes in a 24-well plate.

-

Serum-starve the differentiated adipocytes for 2-4 hours.

-

Wash the cells with KRH buffer.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour in KRH buffer.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

-

Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.

-

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells.

-

If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.

-

If using 2-NBDG, measure the fluorescence using a fluorescence plate reader.

-

Normalize the glucose uptake to the total protein content of each well.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro and in vivo evaluation of a PTP1B inhibitor like this compound.

Conclusion

This compound represents a promising selective, allosteric inhibitor of PTP1B. Its ability to enhance insulin signaling by preventing the dephosphorylation of key signaling molecules makes it a valuable tool for research and a potential starting point for the development of novel therapeutics for type 2 diabetes. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar inhibitors. Further in vivo studies are necessary to fully elucidate its therapeutic potential.

References

- 1. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism for differential effect of protein-tyrosine phosphatase 1B on Akt versus mitogen-activated protein kinase in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PTP1B Inhibition in Enhancing Leptin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptin resistance is a key factor in the development and maintenance of obesity. A critical negative regulator of the leptin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B). By dephosphorylating Janus kinase 2 (JAK2), PTP1B dampens the intracellular cascade that leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial step in mediating leptin's effects on appetite and energy expenditure. Consequently, inhibiting PTP1B has emerged as a promising therapeutic strategy to restore leptin sensitivity. This technical guide provides an in-depth analysis of the effects of PTP1B inhibition on leptin signaling, using the well-characterized inhibitor Trodusquemine (MSI-1436) as a primary example. We present quantitative data on its efficacy, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The Leptin Signaling Pathway and the Role of PTP1B

Leptin, a hormone primarily secreted by adipocytes, signals to the hypothalamus to regulate energy homeostasis. The binding of leptin to its receptor (LepR) initiates a signaling cascade, with the JAK2-STAT3 pathway being of principal importance.

The binding of leptin to the long form of its receptor (LepRb) induces receptor dimerization and the trans-phosphorylation and activation of associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for downstream signaling molecules, most notably STAT3. Upon recruitment, STAT3 is phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, including pro-opiomelanocortin (POMC), which promotes satiety.

PTP1B acts as a crucial negative feedback regulator in this pathway by dephosphorylating and thereby inactivating JAK2.[1][2] In states of obesity-associated leptin resistance, hypothalamic PTP1B levels are often elevated, contributing to the attenuated response to leptin.[3]

References

- 1. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 3. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

PTP1B-IN-14: A Potential Allosteric Inhibitor for Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity. The development of PTP1B inhibitors, however, has been fraught with challenges, primarily concerning selectivity and cell permeability. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM. By targeting a site distinct from the highly conserved active site, allosteric inhibitors like this compound offer a promising strategy to overcome the selectivity issues that have plagued active-site directed inhibitors, particularly concerning the closely related T-cell protein tyrosine phosphatase (TCPTP). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the evaluation of this compound as a potential therapeutic for type 2 diabetes.

Introduction: PTP1B as a Therapeutic Target

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, and its dysregulation is implicated in numerous diseases, including type 2 diabetes.[1] PTP1B functions as a key negative regulator of the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate, insulin receptor substrate-1 (IRS-1).[2][3] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes.[4]

Preclinical studies using PTP1B knockout mice have provided strong validation for PTP1B as a drug target. These mice exhibit enhanced insulin sensitivity, improved glucose tolerance, and resistance to high-fat diet-induced obesity.[5] Consequently, the discovery and development of potent and selective PTP1B inhibitors have been a major focus of research for the treatment of type 2 diabetes and obesity.[3]

The Challenge of Selectivity

A significant hurdle in the development of PTP1B inhibitors has been achieving selectivity, particularly over TCPTP, which shares a high degree of sequence homology in its catalytic domain with PTP1B.[6] Non-selective inhibition of TCPTP can lead to undesirable side effects. Allosteric inhibitors, which bind to less conserved sites on the enzyme, offer a promising approach to achieve high selectivity.[2]

This compound: An Allosteric Inhibitor

This compound has been identified as a selective allosteric inhibitor of PTP1B.

Mechanism of Action

Allosteric inhibitors like this compound bind to a site on PTP1B that is distinct from the active site.[2] This binding event induces a conformational change in the enzyme that ultimately leads to a reduction in its catalytic activity. This mechanism is thought to involve the stabilization of the "open," inactive conformation of the WPD loop, a critical mobile element for catalysis. By locking the enzyme in an inactive state, allosteric inhibitors prevent the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling.[2][7]

Diagram of the PTP1B Allosteric Inhibition Mechanism

Caption: Allosteric inhibition of PTP1B by this compound.

Quantitative Data

While comprehensive in vivo and pharmacokinetic data for this compound are not publicly available, the following table summarizes the known in vitro activity.

| Parameter | Value | Reference |

| IC50 (PTP1B) | 0.72 μM | [MedchemExpress] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of PTP1B inhibitors like this compound.

In Vitro PTP1B Enzymatic Assay (Non-competitive Inhibition)

This protocol is designed to determine the IC50 value of a non-competitive inhibitor.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the this compound dilutions to the test wells. Add 2 µL of DMSO to the control wells.

-

Add 88 µL of Assay Buffer containing a fixed concentration of recombinant PTP1B to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes at 37°C using a microplate reader.

-

Calculate the rate of pNPP hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for PTP1B Enzymatic Assay

Caption: Workflow of the in vitro PTP1B enzymatic assay.

In Vivo Efficacy in a Diabetic Mouse Model

High-fat diet (HFD)-induced or db/db diabetic mice are commonly used models to evaluate the in vivo efficacy of PTP1B inhibitors.

4.2.1 Oral Glucose Tolerance Test (OGTT)

Procedure:

-

House mice under standard conditions and acclimate them for at least one week.

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Administer this compound or vehicle orally at a predetermined dose.

-

After a specific time (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Administer a glucose solution (e.g., 2 g/kg) orally via gavage.

-

Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose levels using a glucometer.

-

Plot blood glucose levels against time and calculate the area under the curve (AUC) to assess glucose tolerance.

4.2.2 Insulin Tolerance Test (ITT)

Procedure:

-

Fast the mice for a shorter period (e.g., 4-6 hours) with free access to water.

-

Administer this compound or vehicle orally.

-

After a specific time, collect a baseline blood sample (t=0).

-

Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

-

Collect blood samples at various time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.

-

Measure blood glucose levels.

-

Plot the percentage of initial blood glucose against time to assess insulin sensitivity.

Western Blot Analysis of Insulin Signaling Pathway

This protocol is used to assess the effect of PTP1B inhibition on the phosphorylation status of key proteins in the insulin signaling pathway.

Procedure:

-

Treat diabetic mice with this compound or vehicle for a specified period.

-

Fast the mice and then stimulate with insulin.

-

Euthanize the mice and rapidly dissect tissues such as liver, skeletal muscle, and adipose tissue.

-

Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IR, IR, p-Akt, Akt).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Insulin Signaling Pathway and PTP1B Inhibition

References

- 1. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Phosphatase 1B Deficiency Improves Glucose Homeostasis in Type 1 Diabetes Treated With Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PTP1B-IN-14 in Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for obesity and type 2 diabetes. Inhibition of PTP1B is anticipated to enhance insulin sensitivity and promote satiety, thereby addressing the core metabolic dysfunctions associated with obesity. This technical guide focuses on PTP1B-IN-14, a selective, allosteric inhibitor of PTP1B. While in vivo data for this compound in obesity models is not yet publicly available, this document synthesizes the current in vitro knowledge of this compound, including its inhibitory potency and mechanism of action. Furthermore, it provides detailed experimental protocols and signaling pathway diagrams relevant to the study of PTP1B inhibitors in the context of obesity research, based on established methodologies in the field.

Introduction to PTP1B as a Target for Obesity

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, which increases the risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The hormone's insulin and leptin are central to regulating glucose homeostasis and energy balance. Resistance to these hormones is a hallmark of obesity.

Protein Tyrosine Phosphatase 1B (PTP1B) functions as a critical downregulator of both insulin and leptin signaling cascades.[1][2][3] It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LepR).[1][3] Consequently, elevated PTP1B activity, as is often observed in obese individuals, contributes to insulin and leptin resistance.

Genetic and preclinical studies have robustly validated PTP1B as a therapeutic target. Mice with a whole-body or neuron-specific deletion of the PTP1B gene exhibit increased insulin sensitivity, resistance to high-fat diet-induced obesity, and enhanced leptin sensitivity.[2][3] These findings have spurred the development of small molecule inhibitors of PTP1B. Early efforts focused on active-site inhibitors, but achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP), proved challenging. This has led to a growing interest in allosteric inhibitors, which bind to sites distinct from the active site and can offer greater selectivity.

This compound: An Allosteric Inhibitor

This compound is a selective, allosteric inhibitor of PTP1B.[4] It was identified through an integrated approach that likely involved virtual screening and subsequent enzymatic assays.

Mechanism of Action

This compound targets an allosteric site on the PTP1B enzyme.[4] Allosteric inhibitors modulate the enzyme's activity by inducing a conformational change that, in the case of PTP1B, often prevents the catalytically essential "WPD" loop from closing over the active site. This mechanism can lead to high selectivity because allosteric sites are generally less conserved across protein families compared to active sites.

Quantitative Data

The available quantitative data for this compound is currently limited to its in vitro inhibitory potency.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 | 0.72 μM | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

PTP1B inhibition by this compound is expected to potentiate both insulin and leptin signaling pathways.

Insulin Signaling Pathway

Inhibition of PTP1B prevents the dephosphorylation of the insulin receptor and its substrates, leading to enhanced downstream signaling. This ultimately promotes glucose uptake and utilization.

Leptin Signaling Pathway

By inhibiting PTP1B, this compound is expected to enhance leptin signaling in the hypothalamus, leading to a reduction in food intake and an increase in energy expenditure.

Experimental Protocols

While specific protocols for this compound are detailed in the primary literature, this section provides established methodologies for assessing PTP1B inhibitors in an obesity research context.

In Vitro PTP1B Inhibition Assay

This protocol describes a common method to determine the IC50 of a PTP1B inhibitor.

Methodology:

-

Reagent Preparation:

-

Recombinant human PTP1B is diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the assay buffer.

-

This compound is serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, PTP1B is pre-incubated with different concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding pNPP to each well.

-

The plate is incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

The reaction is terminated by adding a stop solution (e.g., 1 M NaOH).

-

-

Data Analysis:

-

The absorbance of the product, p-nitrophenol, is measured at 405 nm using a plate reader.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a standard approach to evaluate the anti-obesity effects of a PTP1B inhibitor in a preclinical model.

Methodology:

-

Animal Model:

-

Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce obesity and insulin resistance.

-

-

Treatment:

-

DIO mice are randomly assigned to treatment groups: vehicle control and this compound at one or more dose levels.

-

The compound is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).

-

-

Monitoring and Endpoints:

-

Body Weight and Food Intake: Measured daily or several times per week.

-

Glucose Homeostasis: Assessed through an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.

-

Metabolic Parameters: At the end of the study, blood is collected to measure plasma levels of insulin, glucose, triglycerides, and cholesterol.

-

Body Composition: Analyzed by techniques such as DEXA or NMR to determine fat and lean mass.

-

Tissue Analysis: Key metabolic tissues (liver, adipose tissue, skeletal muscle) are collected for histological analysis and to assess the phosphorylation status of key signaling proteins (e.g., IR, AKT, JAK2, STAT3) by western blotting.

-

Future Directions and Conclusion

This compound represents a promising chemical scaffold for the development of novel anti-obesity therapeutics due to its selective, allosteric mechanism of action. The critical next step in its evaluation is the assessment of its efficacy and safety in preclinical in vivo models of obesity. Future research should focus on:

-

Determining the pharmacokinetic properties of this compound.

-

Evaluating its efficacy in reducing body weight and improving metabolic parameters in diet-induced obese animals.

-

Confirming its mechanism of action in vivo by assessing its impact on insulin and leptin signaling in key metabolic tissues.

References

PTP1B-IN-14 and its Therapeutic Potential in Metabolic Syndrome: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for metabolic syndrome, including type 2 diabetes and obesity. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM. While detailed in vivo and in vitro metabolic data for this compound are not extensively available in the public domain, this guide provides a comprehensive overview of the role of PTP1B in metabolic disease and the expected therapeutic impact of its inhibition, drawing on data from other well-characterized PTP1B inhibitors. This document outlines the mechanism of action, details relevant signaling pathways, provides representative experimental protocols, and summarizes the potential metabolic benefits of targeting PTP1B.

Introduction to PTP1B and Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key underlying factor in metabolic syndrome is insulin resistance.

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways.[1][2][3] It achieves this by dephosphorylating the insulin receptor (IR) and its substrates (IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[4][5] Overexpression or increased activity of PTP1B is associated with insulin and leptin resistance, hallmarks of type 2 diabetes and obesity.[6][7] Consequently, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin and leptin sensitivity and combat metabolic syndrome.[2][8]

This compound: A Selective Allosteric Inhibitor

This compound has been identified as a selective, allosteric inhibitor of PTP1B. Unlike active-site inhibitors, allosteric inhibitors bind to a site distinct from the catalytic site, offering potential advantages in terms of selectivity against other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP).[9][10]

Table 1: Biochemical Profile of this compound

| Parameter | Value | Reference |

| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | |

| Mechanism of Action | Allosteric Inhibition | |

| IC50 | 0.72 μM |

Impact of PTP1B Inhibition on Metabolic Signaling Pathways

Inhibition of PTP1B is expected to potentiate insulin and leptin signaling, leading to improved glucose homeostasis and energy balance.

Insulin Signaling Pathway

PTP1B acts as a negative regulator of the insulin signaling cascade. By dephosphorylating the insulin receptor and IRS proteins, it attenuates the downstream signaling that leads to glucose uptake and utilization.[5][11] Inhibition of PTP1B would therefore enhance and prolong insulin signaling.

References

- 1. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ESSENTIAL ROLE OF PROTEIN TYROSINE PHOSPHATASE 1B IN OBESITY-INDUCED INFLAMMATION AND PERIPHERAL INSULIN RESISTANCE DURING AGING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protein-tyrosine phosphatase 1B expression is induced by inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

The Role of PTP1B Inhibitors in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling.[1] While initially recognized for its role as a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity treatments, emerging evidence has revealed its multifaceted and often contradictory involvement in cancer.[1][2] PTP1B can function as both a tumor suppressor and a tumor promoter, depending on the specific cellular context and cancer type.[1] This dual functionality has made PTP1B a compelling, albeit complex, target for cancer therapy. This technical guide explores the role of PTP1B inhibitors in cancer cell lines, summarizing key findings, experimental methodologies, and the intricate signaling pathways involved.

The Dichotomous Role of PTP1B in Cancer

PTP1B's function in cancer is highly context-dependent. In some instances, it acts as a tumor suppressor by negatively regulating growth factor signaling pathways.[1] However, in many aggressive cancers, including HER2-positive breast cancer, ovarian cancer, and glioblastoma, PTP1B overexpression is associated with poor prognosis and is understood to promote tumorigenesis.[3][4] In these contexts, PTP1B enhances oncogenic signaling, contributing to increased cell proliferation, survival, invasion, and metastasis.[4]

Mechanism of Action of PTP1B Inhibitors

PTP1B inhibitors are small molecules designed to block the catalytic activity of the PTP1B enzyme.[5] By inhibiting PTP1B, these compounds prevent the dephosphorylation of key signaling proteins, thereby modulating downstream cellular processes. The therapeutic strategy is to counteract the pro-tumorigenic effects of PTP1B in cancers where it is overexpressed or hyperactive. Several PTP1B inhibitors have been investigated in preclinical studies, including MSI-1436, Claramine, and the dual PTP1B/TC-PTP degrader DU-14.[4][6][7][8]

Effects of PTP1B Inhibition on Cancer Cell Lines

Inhibition of PTP1B in various cancer cell lines has been shown to elicit a range of anti-tumor effects. These effects are summarized in the table below, with data compiled from studies on different PTP1B inhibitors.

| Inhibitor | Cancer Cell Line(s) | Effect | Quantitative Data | Reference(s) |

| MSI-1436 | Various cancer cell lines | Inhibition of cell viability | IC50 values vary depending on the cell line. | [9][10] |

| Claramine | Glioblastoma, Colorectal, Ovarian | Decreased cell adhesion, migration, and invasion. | Data presented as percentage inhibition in cited studies. | [4] |

| DU-14 | HEK293 (as a model) | Dose-dependent degradation of PTP1B. | DC50 values in the low nanomolar range. | [7] |

| Generic PTP1B inhibition | HER2+ Breast Cancer | Reduced proliferation, increased apoptosis, decreased cell motility. | Not specified. | [1] |

| Generic PTP1B inhibition | Ovarian Cancer | Impaired cell invasion and migration, delayed proliferation, increased apoptosis. | Not specified. | [6] |

Signaling Pathways Modulated by PTP1B Inhibitors

PTP1B is a key node in several signaling pathways crucial for cancer progression. Inhibitors of PTP1B can therefore have profound effects on these networks.

The Src/Ras/ERK Pathway

PTP1B can activate the Src tyrosine kinase, a key proto-oncogene, by dephosphorylating an inhibitory tyrosine residue. Activated Src can then signal through the Ras/Raf/MEK/ERK (MAPK) pathway to promote cell proliferation and survival. PTP1B inhibitors block this activation, leading to the downregulation of this pro-tumorigenic pathway.

The PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical survival pathway that is often dysregulated in cancer. PTP1B has been shown to positively regulate this pathway in certain contexts. By inhibiting PTP1B, the pro-survival signals transmitted through PI3K/AKT can be attenuated, leading to increased apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of PTP1B inhibitors in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the PTP1B inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Treat cells with the PTP1B inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PTP1B, p-Src, p-AKT, total Src, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the PTP1B inhibitor for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

PTP1B represents a promising therapeutic target in a variety of cancers where it functions as a tumor promoter. Preclinical studies with PTP1B inhibitors have demonstrated significant anti-tumor activity in numerous cancer cell lines. The development of potent and selective PTP1B inhibitors, such as the dual-targeting degrader DU-14, holds promise for novel cancer therapies. Future research will need to focus on further elucidating the context-dependent roles of PTP1B in different cancers, identifying predictive biomarkers for inhibitor sensitivity, and advancing the most promising candidates into clinical trials. A deeper understanding of the intricate signaling networks regulated by PTP1B will be crucial for the successful clinical translation of these targeted therapies.

References

- 1. medicalrealities.com [medicalrealities.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells | MDPI [mdpi.com]

- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 6. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) [frontiersin.org]

Methodological & Application

PTP1B-IN-14: A Potent and Selective Allosteric Inhibitor for In Vitro Enzyme Inhibition Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] The development of potent and selective PTP1B inhibitors is a critical area of research. PTP1B-IN-14 is a novel, selective, and allosteric inhibitor of PTP1B with a reported IC50 value of 0.72 μM.[3][4] This application note provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of this compound and similar compounds.

Data Presentation

The inhibitory activity of this compound against PTP1B is summarized in the table below. This data is crucial for researchers aiming to replicate or build upon existing findings.

| Compound | Target | Assay Type | IC50 (μM) | Inhibition Type |

| This compound | PTP1B | In Vitro Enzyme Assay | 0.72[3][4] | Allosteric[3][4] |

Signaling Pathway of PTP1B in Insulin Regulation

PTP1B plays a crucial role in the negative regulation of the insulin signaling pathway. The following diagram illustrates this pathway and the point of intervention for PTP1B inhibitors.

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor substrate (IRS).

Experimental Protocols

A common and reliable method for determining PTP1B inhibition is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol is a generalized procedure that can be adapted for specific laboratory conditions.

Materials and Reagents:

-

Human recombinant PTP1B enzyme

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO)

Experimental Workflow Diagram:

References

Cell-based PTP1B-IN-14 Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling.[1] Overactivity or overexpression of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity, making it a prime therapeutic target.[1] PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B, offering a promising tool for studying its cellular functions and for potential therapeutic development.[2][3] Unlike active-site inhibitors, allosteric inhibitors like this compound bind to a site distinct from the catalytic pocket, which can offer greater selectivity and improved pharmacological properties.[4]

This document provides detailed application notes and protocols for assessing the cell-based activity of this compound. The primary method described is the Western blot-based analysis of insulin receptor phosphorylation, a direct downstream target of PTP1B activity.

Data Presentation

| Compound | Target | Assay Type | IC50 |

| This compound | PTP1B | Biochemical | 0.72 µM[2][3] |

| PTP1B Inhibitor (CAS 765317-72-4) | PTP1B (403 residues) | Biochemical | 4 µM[4] |

| PTP1B Inhibitor (CAS 765317-72-4) | PTP1B (298 residues) | Biochemical | 8 µM[4] |

Signaling Pathway

PTP1B plays a pivotal role in downregulating the insulin signaling pathway. The diagram below illustrates the mechanism of action of PTP1B and the effect of its inhibition by this compound.

Caption: this compound inhibits PTP1B, preventing dephosphorylation of the insulin receptor.

Experimental Protocols

Principle

The cell-based activity of this compound is determined by its ability to increase the phosphorylation of PTP1B substrates in response to stimulation, such as with insulin. In this protocol, cells are pre-treated with this compound, followed by stimulation with insulin. The phosphorylation status of the insulin receptor (IR) is then assessed by Western blotting. An increase in IR phosphorylation in the presence of this compound indicates inhibition of PTP1B.

Materials

-

Cell Line: A cell line expressing the human insulin receptor, such as CHO-hIR (Chinese Hamster Ovary cells overexpressing the human insulin receptor) or HepG2 (human liver cancer cell line).

-

This compound: Prepare a stock solution in DMSO.

-

Insulin: Prepare a stock solution in sterile, acidified water.

-

Cell Culture Medium: As recommended for the chosen cell line.

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

BCA Protein Assay Kit

-

SDS-PAGE Gels and Buffers

-

PVDF Membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Anti-phospho-Insulin Receptor β (e.g., targeting Tyr1150/1151)

-

Anti-total-Insulin Receptor β

-

Anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate (ECL)

-

Imaging System for Western blots.

Experimental Workflow Diagram

Caption: Workflow for cell-based this compound activity assay.

Detailed Protocol: Western Blot for Insulin Receptor Phosphorylation

-

Cell Seeding:

-

Seed CHO-hIR or HepG2 cells in 6-well plates at a density that will result in a near-confluent monolayer at the time of the experiment.

-

Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Serum Starvation:

-

Once cells are near-confluent, replace the growth medium with serum-free medium.

-

Incubate for 16-24 hours to reduce basal levels of receptor phosphorylation.

-

-

Inhibitor Treatment:

-

Prepare dilutions of this compound in serum-free medium. A suggested starting concentration range is 1 µM to 50 µM. Include a DMSO vehicle control.

-

Aspirate the starvation medium and add the medium containing this compound or vehicle.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

Insulin Stimulation:

-

Prepare a working solution of insulin in serum-free medium.

-